REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH:12](O)([CH3:14])[CH3:13].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Cl:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH:12]([CH3:14])[CH3:13])[CH:8]=[CH:7][C:5]=2[N:6]=1
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Name
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|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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ClC=1SC2=C(N1)C=CC(=C2)O
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Name
|
|
Quantity
|
0.36 mL
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Type
|
reactant
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
1.24 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.4 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.933 mL
|
Type
|
reactant
|
Smiles
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CC(C)OC(=O)/N=N/C(=O)OC(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
sonicated
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The material was purified by column chromatography (0 to 10% EtOAc in Hexanes gradient)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=C(N1)C=CC(=C2)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.894 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |